molecular formula C17H19ClN2OS B11598590 (5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11598590
M. Wt: 334.9 g/mol
InChI Key: JGZJMPITKVAOCD-PTNGSMBKSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclohexyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the formation of the imidazolidinone core and the introduction of the chlorophenyl and cyclohexyl groups. Common reagents used in these reactions include chlorophenylmethylidene, cyclohexylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one stands out due to its combination of a chlorophenyl group, a cyclohexyl group, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H19ClN2OS/c1-19-15(11-12-7-9-13(18)10-8-12)16(21)20(17(19)22)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b15-11-

InChI Key

JGZJMPITKVAOCD-PTNGSMBKSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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